REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([NH:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:6](=[CH:10][CH:11]=1)[C:7]([OH:9])=O.[O-:19][C:20]#[N:21].[K+]>S1(CCCC1)(=O)=O>[Cl:2][C:3]1[CH:4]=[C:5]2[C:6]([C:7](=[O:9])[NH:21][C:20](=[O:19])[N:12]2[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:10][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
4-chloro-N-(ethoxycarbonylmethyl)anthranilic acid
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(C(=O)O)=CC1)NCC(=O)OCC
|
Name
|
potassium cyanate
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product is precipitated by addition of water
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(NC(N(C2=C1)CC(=O)OCC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |